
3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one, also known as 4-MPD, is a designer drug that belongs to the cathinone class. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in the stimulation of the central nervous system. The exact mechanism of action of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one include increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and decreased appetite. However, prolonged use of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one can lead to adverse effects such as anxiety, paranoia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one in lab experiments is its ability to produce consistent results due to its purity and stability. However, its psychoactive effects can make it difficult to use in certain experiments that require a controlled environment. Additionally, the limited availability of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one can make it difficult to obtain for research purposes.
Direcciones Futuras
Future research on 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one should focus on its mechanism of action and its potential therapeutic applications. It could be used as a treatment for depression, anxiety, and other psychiatric disorders. Further research is also needed to understand the long-term effects of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one on the brain and body. Additionally, the development of new synthetic compounds that have similar effects to 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one but with fewer adverse effects should be explored.
Conclusion:
In conclusion, 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. Its mechanism of action involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system and has potential therapeutic applications. Further research is needed to fully understand the long-term effects of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one on the brain and body.
Métodos De Síntesis
The synthesis of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one involves the reaction of 3-methoxy-4-methylphenylacetonitrile with methylamine and ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The product is then purified using chromatography techniques to obtain 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one in its pure form.
Aplicaciones Científicas De Investigación
3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a stimulant and produce effects similar to other cathinone derivatives such as methcathinone and mephedrone. Studies have shown that 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its psychoactive effects.
Propiedades
IUPAC Name |
3-amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-8-5-6-14(7-11(8)16-4)12(15)9(2)10(3)13/h8-11H,5-7,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFPBOKHKPWLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(=O)C(C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)
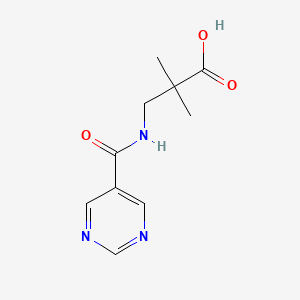
![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)
![1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B6628149.png)
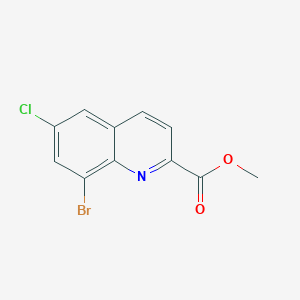
![(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid](/img/structure/B6628170.png)
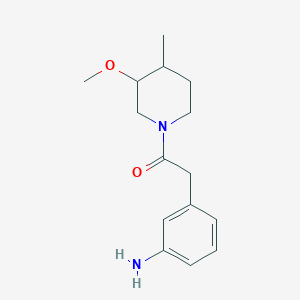
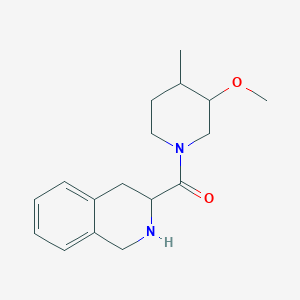
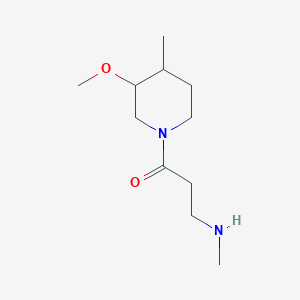
![3-[2-(3-Methoxypiperidin-1-yl)ethoxy]benzoic acid](/img/structure/B6628201.png)

![[(3R)-3-aminopiperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6628209.png)